2-(2-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-17-7-3-4-8-18(17)14-28-16-26-23-19(24(28)31)13-27-29(23)12-11-25-22(30)15-33-21-10-6-5-9-20(21)32-2/h3-10,13,16H,11-12,14-15H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSOIJXSDVOTMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (CAS Number: 921898-38-6) is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 447.5 g/mol . The structure features a methoxyphenoxy group and a pyrazolo[3,4-d]pyrimidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 921898-38-6 |
| Molecular Formula | C24H25N5O4 |
| Molecular Weight | 447.5 g/mol |
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. The compound has shown promising results in inhibiting various cancer cell lines. For example, studies have demonstrated that it can affect the proliferation of breast cancer cells by inducing apoptosis and inhibiting key signaling pathways associated with tumor growth.
Case Study:
In a study involving the MCF-7 breast cancer cell line, the compound was tested for cytotoxicity and showed a dose-dependent decrease in cell viability. The mechanism was linked to the inhibition of the BRAF(V600E) mutation, which is often implicated in melanoma and other cancers.
Anti-inflammatory Properties
Another notable aspect of this compound is its anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. The specific compound has been evaluated for its ability to reduce inflammation in animal models.
Findings:
In vivo studies demonstrated that administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Preliminary tests suggest that this compound exhibits moderate antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of compounds. Modifications to the methoxyphenoxy or pyrazolo[3,4-d]pyrimidine groups can significantly influence potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Substitution on phenyl | Increased antitumor activity |
| Variations in alkyl chain length | Altered anti-inflammatory properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Substituent Effects on Bioactivity: Chlorine atoms () enhance lipophilicity, which may improve membrane permeability but increase toxicity risks . Thiophene substitution () introduces sulfur-based interactions, possibly enhancing metabolic stability .
Steric and Electronic Modifications :
- The 2-methylbenzyl group in the target compound may provide optimal hydrophobic interactions compared to 4-methylbenzyl () or 3-chlorobenzyl () .
- Positional isomerism of methoxy groups (3- vs. 4-methoxy) alters electronic distribution, impacting binding to target proteins .
Synthetic Accessibility: The acetamide side chain is typically synthesized via nucleophilic substitution or coupling reactions, as seen in . Modifications to the pyrazolo-pyrimidinone core often involve condensation reactions with substituted benzyl halides or amines .
Research Findings and Trends
- Structural-Activity Relationships (SAR): Bioactivity clustering () suggests that substituent variations on the pyrazolo-pyrimidinone core strongly correlate with target selectivity and potency .
- Safety Profiles : Compounds with halogen substituents (e.g., ) are associated with higher toxicity risks (e.g., skin irritation, acute toxicity) compared to methoxy derivatives .
- Crystallographic Data : Structural elucidation via SHELX software () confirms the importance of accurate conformation analysis for optimizing binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
